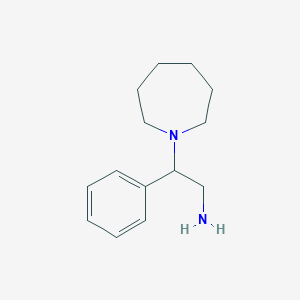

2-Azepan-1-yl-2-phenyl-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZLUHQRMXSAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390123 | |

| Record name | 2-Azepan-1-yl-2-phenyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-61-1 | |

| Record name | 2-Azepan-1-yl-2-phenyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 876710-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Mechanistic Investigations of 2 Azepan 1 Yl 2 Phenyl Ethylamine

Synthetic Methodologies for the 2-Azepan-1-yl-2-phenyl-ethylamine Core

The synthesis of the this compound core requires the strategic assembly of its primary components: the 2-phenylethylamine unit and the azepane ring. This section explores various synthetic approaches to these key structural elements.

The synthesis of alkylamines, particularly 2-arylethylamines, has evolved significantly, moving from classical methods to more efficient and selective modern techniques. One established method is the Curtius rearrangement, which allows for the installation of the nitrogen atom. tandfonline.comresearchgate.nettandfonline.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding amine. tandfonline.com

Modern approaches often utilize transition-metal catalysis to achieve C-N bond formation with high efficiency and selectivity. mdpi.com For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of β-phenethylamine scaffolds from aliphatic aziridines and aryl iodides. acs.org This method offers a modular approach to installing diverse aryl groups. acs.org Another common strategy is the reduction of nitriles or amides. For example, 2-phenylethylamine can be prepared by the reduction of benzyl (B1604629) cyanide. chemicalbook.com Similarly, the reduction of phenylacetamide using reagents like zinc borohydride (B1222165) in tetrahydrofuran (B95107) has been reported to produce phenylethylamine. google.com

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Curtius Rearrangement | Acyl azide, Heat or UV light | Rearrangement of an acyl azide to an isocyanate, followed by hydrolysis to the amine. | tandfonline.comresearchgate.nettandfonline.com |

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, Aliphatic aziridines, Aryl iodides | Formation of β-phenethylamines through the coupling of an aziridine (B145994) with an aryl halide. | acs.org |

| Nitrile Reduction | Benzyl cyanide, Reducing agent (e.g., Na/alcohol, Raney-Ni) | Reduction of the nitrile group to a primary amine. | chemicalbook.com |

| Amide Reduction | Phenylacetamide, Zinc borohydride/THF | Reduction of the amide to the corresponding amine. | google.com |

The azepane ring, a seven-membered nitrogen-containing heterocycle, can be constructed through various synthetic strategies. One prominent method involves the ring expansion of smaller, more readily available piperidine (B6355638) rings. rsc.org This approach can offer high stereoselectivity and regioselectivity in the formation of diastereomerically pure azepane derivatives. rsc.org

Another strategy is the cyclization of suitably functionalized acyclic precursors. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov Intramolecular cyclization reactions, such as the carbonyl-enamine ring closure, have also been explored for the synthesis of fused azepine ring systems. chem-soc.si More recently, a photochemical dearomative ring expansion of nitroarenes has been reported as a novel strategy to prepare complex azepanes from simple starting materials. nih.gov This method utilizes blue light to convert a nitro group into a singlet nitrene, which mediates the transformation of a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov

| Method | Key Features | Description | Reference |

|---|---|---|---|

| Piperidine Ring Expansion | Stereoselective, Regioselective | Expansion of a six-membered piperidine ring to a seven-membered azepane ring. | rsc.org |

| Cu(I)-Catalyzed Tandem Reaction | Functionalized allenyne precursors | A tandem amination and cyclization process to form the azepine ring. | nih.gov |

| Carbonyl-Enamine Cyclization | Intramolecular reaction | An intramolecular cyclization involving a carbonyl and an enamine moiety. | chem-soc.si |

| Photochemical Dearomative Ring Expansion | Nitroarene precursors, Blue light | Transformation of a nitro-substituted benzene ring into an azepine ring system. | nih.gov |

The synthesis of chiral 2-arylethylamines is of significant interest due to the stereospecific interactions of enantiomers with biological systems. mdpi.commdpi.com Asymmetric synthesis methodologies aim to control the stereochemistry at the chiral centers of the 2-arylethylamine scaffold. mdpi.commdpi.com

Metal-free approaches have gained prominence, utilizing organocatalysis, organophotocatalysis, and enzymatic catalysis. mdpi.com For instance, chiral phosphoric acid catalysts have been employed in asymmetric Pictet-Spengler reactions to produce N-protected 2-arylethylamines with high enantiomeric excess. mdpi.com Transition metal catalysis also plays a crucial role, with rhodium-catalyzed enantioselective C-H activation being used for the three-component coupling of arenes, dienes, and dioxazolones to yield chiral allylic 2-arylethylamines. mdpi.com Furthermore, the use of chiral auxiliaries, such as those derived from 1-phenylethylamine (B125046) (α-PEA), has been instrumental in diastereoselective syntheses of various chiral compounds. nih.gov

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like phenyl-ethylamine scaffolds in a single step from three or more starting materials. nih.govbeilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity. nih.gov The Ugi and Petasis reactions are classic examples of MCRs that have been utilized to create diverse libraries of compounds, including those with potential central nervous system activity. nih.govbeilstein-journals.org

One-pot synthesis pathways, where sequential reactions are carried out in the same reaction vessel, also provide an efficient means of constructing complex molecular architectures. For example, a one-pot cyclization cascade has been applied to the synthesis of functionalized polyhydroquinolines from amino acids. acs.org Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide have demonstrated the selective formation of different phosphinoyl-functionalized amine and isoquinoline (B145761) products depending on the catalyst and reaction conditions. rsc.org

Derivatization and Functionalization Strategies Applied to this compound

The primary amine group in this compound serves as a key handle for further derivatization and functionalization, allowing for the exploration of structure-activity relationships.

The formation of urea (B33335) and amide bonds are fundamental transformations in organic and medicinal chemistry.

Urea Formation: Ureas can be synthesized from amines through various methods. A common approach involves the reaction of an amine with an isocyanate. organic-chemistry.org Isocyanates can be generated in situ from Boc-protected amines using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with another amine to form unsymmetrical ureas. acs.org An alternative and greener approach is the use of urea itself as a reagent in a transamidation reaction with amines. nih.govnih.gov This method avoids the use of toxic isocyanates and can proceed under relatively mild conditions, although it may require an excess of urea. nih.govnih.gov The reaction is believed to proceed through the in situ formation of isocyanic acid. nih.gov

Amide Formation: Amide bonds are typically formed by the reaction of an amine with a carboxylic acid or its activated derivative, such as an acid chloride. libretexts.org Direct amidation of carboxylic acids with amines can be achieved using coupling reagents or under thermal conditions. acs.org Boron-mediated amidation reactions have also been developed, where boronic acids can act as effective catalysts for direct amide formation. acs.org A variety of methods for amide synthesis exist, including those catalyzed by iodine for the amidation of tertiary amines with acyl chlorides and the use of T3P (n-propanephosphonic acid anhydride) for low-epimerization amide bond formation. organic-chemistry.org

| Functionalization | Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Urea Formation | From Isocyanates | In situ generated isocyanate from Boc-amine, another amine | acs.org |

| Transamidation | Urea, Amine, Heat | nih.govnih.gov | |

| Amide Formation | From Acid Chlorides | Acid chloride, Amine | libretexts.org |

| Direct Amidation | Carboxylic acid, Amine, Coupling reagent or Heat | acs.org | |

| Boron-Mediated Amidation | Carboxylic acid, Amine, Boronic acid catalyst | acs.org |

Incorporation of Radiochemical Probes for Molecular Imaging Research

The structural motif of this compound makes it a candidate for derivatization with positron-emitting radionuclides for use as a probe in Positron Emission Tomography (PET) imaging. PET is a powerful clinical tool that allows for the non-invasive, in-vivo visualization of biological processes at the molecular level. nih.govyoutube.com The development of novel PET radioligands is crucial for studying neurodegenerative diseases, oncology targets, and the pharmacokinetics of new drug candidates. nih.govnih.gov

The synthesis of radiolabeled analogs of complex molecules often involves late-stage installation of isotopes like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). nih.govmdpi.com A significant challenge in PET radiochemistry is the development of methods that are rapid, efficient, and tolerant of various functional groups, given the short half-lives of the isotopes involved.

Recent advances in metallaphotoredox catalysis have provided broadly applicable methods for the late-stage methylation of pharmaceutical precursors, enabling the installation of ¹¹C or tritium (B154650) (³H). nih.gov For a molecule like this compound, a precursor could potentially be synthesized with a leaving group (e.g., a bromide) at a strategic position. This precursor could then be subjected to a radiolabeling reaction using a labeled methyl source, such as [¹¹C]MeI, to install the radiolabel. nih.gov For example, a metallaphotoredox-catalyzed approach could be employed for the radiomethylation of aryl or alkyl bromides. nih.gov

Fluorine-18 is another commonly used PET isotope due to its nearly ideal half-life and low positron energy. mdpi.com The introduction of ¹⁸F can be achieved through various methods, including isotopic exchange reactions or nucleophilic substitution with [¹⁸F]fluoride. nih.gov For instance, a precursor to this compound could be designed to undergo a nucleophilic aromatic or aliphatic substitution with K[¹⁸F]F, often facilitated by a kryptofix/potassium carbonate system. The table below illustrates common radionuclides and their properties relevant to PET imaging.

| Radionuclide | Half-life (t½) | Maximum Positron Energy (Eβ+, max) | Key Features for PET |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 minutes | 0.96 MeV | Allows for multiple scans in a single day; chemically identical to stable carbon. nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 minutes | 0.635 MeV | Longer half-life allows for complex synthesis and transport; low energy provides high resolution. mdpi.com |

| Copper-64 (⁶⁴Cu) | 12.7 hours | 0.653 MeV | Suitable for tracking slow biological processes; attached via chelators like DOTA or NOTA. austinpublishinggroup.com |

| Yttrium-86 (⁸⁶Y) | 14.7 hours | Multiple | Used for labeling nanoparticles and studying their biodistribution over longer periods. austinpublishinggroup.com |

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the this compound structure involves the formation of key carbon-carbon and carbon-nitrogen bonds. Understanding the mechanisms of these transformations is critical for optimizing reaction conditions and extending their applicability.

Transition-Metal Catalyzed Reaction Mechanisms

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-N and C-C bonds. acs.orgacs.org The synthesis of 2-arylethylamines, a class to which the target molecule belongs, has been extensively studied using catalysts based on palladium, copper, and other metals. mdpi.comnih.govresearchgate.net

A primary method for forming the aryl-C bond in the phenylethylamine scaffold is through cross-coupling reactions. acs.org For instance, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned to form the bond between the azepane nitrogen and the 2-phenyl-ethylamine backbone. nih.gov The general mechanism for such reactions involves a catalytic cycle comprising three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into an aryl halide (Ar-X) bond, forming a Pd(II)-aryl complex. nih.govyoutube.com

Amine Coordination and Deprotonation : The amine (in this case, azepane) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination : The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. nih.govyoutube.com

The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination while preventing side reactions like β-hydride elimination. nih.gov

Copper-catalyzed reactions, often referred to as Ullmann condensations, provide an alternative, cost-effective method for C-N bond formation. youtube.com The mechanism is thought to involve a Cu(I)/Cu(III) cycle or a Cu(I) amide that reacts with the aryl halide. youtube.com Recent advances have led to the development of copper-catalyzed aminations that can proceed at room temperature, guided by ligand design. nih.govorganic-chemistry.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pd(0) / Phosphine (B1218219) Ligand | Buchwald-Hartwig Amination | Oxidative addition of Ar-X to Pd(0), followed by reductive elimination from a Pd(II)-amido complex. | nih.gov |

| Cu(I) / Diamine Ligand | Ullmann Condensation | Formation of a copper-amide complex which reacts with the aryl halide. | youtube.com |

| Ni(0) / Bipyridine Ligand | Cross-Electrophile Coupling | Coupling of two different electrophiles, often involving single-electron transfer (SET) steps. | acs.org |

| Rh(I) / NHC Ligand | N-Arylation | Involves an active rhodium species with a N-heterocyclic carbene (NHC) ligand. | organic-chemistry.org |

Radical-Based Reaction Pathways

Radical chemistry has re-emerged as a powerful tool for C-C and C-N bond formation, largely due to the development of visible-light photoredox catalysis. acs.orgmdpi.com These methods allow for the generation of radical intermediates under exceptionally mild conditions. nih.gov

For the synthesis of a structure like this compound, a radical pathway could be used to form the C-C bond between the phenyl ring and the ethylamine (B1201723) backbone. One plausible strategy involves the generation of an α-amino radical. acs.orgnih.gov The mechanism typically proceeds as follows:

A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state.

The excited photocatalyst engages in a single-electron transfer (SET) with a tertiary amine substrate, forming a radical cation. acs.org

Deprotonation of a C-H bond alpha to the nitrogen atom generates a nucleophilic α-amino radical. nih.gov

This α-amino radical can then add to an activated olefin (a Michael acceptor) or participate in a radical-radical cross-coupling reaction. mdpi.comnih.gov

Alternatively, radical addition to imines or their derivatives is a direct method for constructing α-branched amines. nih.govresearchgate.net An imine precursor could be formed, and a carbon-centered radical (e.g., a phenyl radical generated from an aryl halide) could add to the C=N double bond. researchgate.netnih.gov The resulting nitrogen-centered radical intermediate is then quenched to afford the final amine product.

| Radical Generation Method | Precursor | Key Intermediate | Typical Application |

|---|---|---|---|

| Photoredox Catalysis (Oxidative) | Tertiary Amine | α-Amino Radical | Addition to Michael acceptors, α-arylation of amines. nih.govacs.org |

| Photoredox Catalysis (Reductive) | Imine | α-Amino Radical Anion | Radical-radical couplings, umpolung reactivity. mdpi.com |

| Hofmann-Löffler-Freytag Reaction | N-Haloamine | Amidyl Radical | Intramolecular 1,5-hydrogen atom transfer (HAT) for remote C-H functionalization. libretexts.org |

| Decarboxylation | Alkyl Carboxylic Acid | Alkyl Radical | Addition to imines or other radical acceptors. mdpi.com |

Intramolecular Cyclization and Rearrangement Mechanisms

The synthesis of the seven-membered azepane ring often relies on intramolecular cyclization strategies. acs.orgthieme-connect.de These reactions are powerful because they can build complex cyclic structures from relatively simple acyclic precursors in a single step.

One such method is the aza-Prins cyclization, which can be mediated by Lewis or Brønsted acids. acs.org This reaction typically involves the cyclization of an amine containing a tethered aldehyde and an alkene or alkyne. For the formation of an azepane ring, an appropriate homoallylic amine could react with an aldehyde to form an iminium ion intermediate. Subsequent intramolecular attack of the alkene onto the iminium ion, followed by termination steps, would yield the seven-membered ring. acs.org DFT calculations have been used to support proposed mechanisms for these cyclizations, for example, in iron(III)-catalyzed silyl (B83357) aza-Prins reactions. acs.org

Copper-catalyzed intramolecular cyclizations are also effective. For example, a novel synthesis of azepine derivatives was achieved through the copper-mediated intramolecular nucleophilic attack of a 2-azaallyl organocopper species onto a carbon-carbon triple bond. acs.org

Rearrangement reactions can also play a role in the synthesis of the phenylethylamine backbone. For example, the reaction of 2-phenylethylamine-1-¹⁴C with nitrous acid is known to cause rearrangement, providing insights into the behavior of carbocation intermediates in such systems. researchgate.net While not a direct synthetic route to the target compound, understanding such rearrangements is crucial for avoiding unwanted side products in related synthetic transformations.

| Reaction Name | Key Intermediate | Ring System Formed | Typical Catalyst/Reagent |

|---|---|---|---|

| Aza-Prins Cyclization | N-Acyliminium ion | Piperidines, Azepanes | Lewis Acids (e.g., InCl₃, FeBr₃), Brønsted Acids. acs.org |

| Copper-Mediated Cyclization | Organocopper species | Azepines | Cu(I) salts. acs.org |

| Palladium-Catalyzed Cyclization | Organopalladium complex | Dibenzo[b,d]azepines | Pd(II) catalysts. rsc.org |

| Hofmann-Löffler-Freytag Reaction | Carbon-centered radical | Pyrrolidines | Light (hν) or heat (Δ), acid. libretexts.org |

Computational Approaches in Synthetic Chemistry Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. It allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and ultimately design more efficient and selective catalysts.

Reaction Pathway Modeling and Energetics

For the synthesis of this compound, computational modeling can provide critical insights into the various potential synthetic routes. researchgate.net For transition-metal catalyzed reactions, DFT calculations can elucidate the entire catalytic cycle, identifying the rate-determining step and the role of the ligand. nih.govorganic-chemistry.org

For example, in the development of a room-temperature copper-catalyzed amination of aryl bromides, DFT calculations were used to guide ligand design. nih.govorganic-chemistry.org The calculations aimed to identify ligands that would increase the electron density on the copper center, thereby accelerating the rate-limiting oxidative addition step, and also stabilize the active catalyst through non-covalent interactions. This computational guidance led to the discovery of an anionic ligand that increased the reaction rate by 30-fold. organic-chemistry.org

Similarly, DFT studies on the palladium-catalyzed allylation of primary amines investigated two potential mechanisms. researchgate.net By calculating the energetics of each step, researchers could determine the most likely pathway, which involved the formation of a cationic hydridopalladium complex. These calculations can also predict how changing the electronic properties of the phosphine ligands will affect the reaction outcome, guiding experimental work to find the optimal catalyst system. researchgate.net In the context of intramolecular cyclizations, DFT has been used to support the proposed SN1-type mechanism in the iron(III)-catalyzed synthesis of tetrahydroazepines, calculating a low activation barrier for the key nucleophilic cyclization step. acs.org

| Reaction Studied | Computational Method | Key Insight Gained | Reference |

|---|---|---|---|

| Cu-Catalyzed Aryl Amination | DFT | Guided ligand design to lower the energy barrier for oxidative addition. | nih.govorganic-chemistry.org |

| Pd-Catalyzed Allylation of Amines | DFT (B3PW91) | Elucidated two competing mechanisms and identified the role of the ligand's electronic properties. | researchgate.net |

| Silyl Aza-Prins Cyclization | DFT | Supported the proposed SN1-type mechanism and calculated the activation energy for cyclization. | acs.org |

| Pd-Catalyzed C-H Amination | DFT | Revealed the formation of a bimetallic Pd(III)/Pd(III) intermediate facilitating C-N reductive elimination. | acs.org |

Prediction of Regio- and Stereoselectivity in Complex Transformations

The synthesis of chiral molecules such as this compound, which contains a stereocenter at the carbon atom bearing the phenyl and azepanyl groups, requires precise control over the reaction to selectively form the desired stereoisomer. The prediction of regio- and stereoselectivity in the synthesis of this vicinal diamine is a critical aspect of synthetic planning, leveraging computational models and an understanding of reaction mechanisms.

One of the primary synthetic routes to molecules of this class is asymmetric reductive amination. This method involves the reaction of a ketone with an amine in the presence of a reducing agent and a chiral catalyst. For the synthesis of this compound, a potential pathway is the reductive amination of 2-amino-1-phenylethan-1-one with azepane, or the reaction of 1-phenyl-2-(azepan-1-yl)ethan-1-one with ammonia (B1221849) or a protected amine equivalent. The predictability of the stereochemical outcome in such reactions is paramount.

Computational Approaches to Predicting Stereoselectivity

Modern computational chemistry offers powerful tools for predicting the stereochemical outcome of asymmetric reactions. Density Functional Theory (DFT) has emerged as a particularly useful method for modeling transition states in catalytically controlled reactions. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers of the product, it is possible to predict which isomer will be preferentially formed.

For a hypothetical asymmetric reductive amination to produce this compound, DFT calculations would be employed to model the interaction of the prochiral imine intermediate with a chiral catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors one approach of the reducing agent to the imine face over the other. The difference in the activation energies of the two competing pathways (leading to the R or S enantiomer) allows for the prediction of the enantiomeric excess (ee) of the reaction.

Table 1: Hypothetical DFT Calculation Results for Predicting Stereoselectivity in the Asymmetric Reductive Amination to form this compound

| Chiral Catalyst System | Transition State (TS) | Calculated Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | TS leading to (R)-product | -25.4 | (R) | >95% |

| TS leading to (S)-product | -22.1 | |||

| Ir(Cp*)[(S,S)-Pro-ligand]I | TS leading to (R)-product | -28.9 | (S) | >98% |

| TS leading to (S)-product | -32.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of DFT in predicting stereoselectivity.

Biocatalytic Approaches and Selectivity Prediction

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an exceptional level of regio- and stereoselectivity. Imine reductases (IREDs), also known as reductive aminases (RedAms), are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantiomeric excess. nih.govnih.gov The application of an IRED could be a highly effective method for the synthesis of this compound.

The prediction of selectivity in biocatalytic reactions relies on understanding the enzyme's active site. The three-dimensional structure of the active site creates a highly specific binding pocket for the substrate. Through molecular docking studies, a computational technique, the substrate (the imine precursor to this compound) can be modeled within the active site of various IREDs. These models can predict which enzyme will be most effective and which stereoisomer will be produced. The enzyme's structure dictates a specific orientation of the substrate, exposing one face of the imine to the enzymatic reducing cofactor (typically NADH or NADPH), thus ensuring high stereoselectivity. frontiersin.org

Table 2: Predicted Substrate Specificity and Stereoselectivity of Different Reductive Aminases (RedAms) for the Synthesis of this compound

| Reductive Aminase (RedAm) | Source Organism | Predicted Conversion (%) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee) |

| RedAm-1 | Aspergillus oryzae | >95 | (S) | >99% |

| RedAm-2 | Bacillus subtilis | 78 | (R) | 92% |

| RedAm-3 | Codonopsis pilosula | 92 | (S) | 98% |

Note: This table presents hypothetical data based on the known selectivities of different classes of RedAms to illustrate how selectivity can be predicted and screened for a target molecule.

Influence of Substrate and Reagent on Regioselectivity

In addition to stereoselectivity, regioselectivity can be a critical factor in the synthesis of complex molecules. For a molecule like this compound, the regioselectivity of the N-alkylation steps is a key consideration. If the synthesis involves the alkylation of a precursor diamine, the relative nucleophilicity of the two nitrogen atoms will determine the site of alkylation.

Computational methods can also be used to predict the regioselectivity of such reactions by calculating properties like atomic charges or the energies of the highest occupied molecular orbitals (HOMO) at each nitrogen atom. researchgate.net The nitrogen atom with the higher negative charge or a larger HOMO lobe is generally predicted to be the more nucleophilic and thus the site of alkylation.

Biological and Pharmacological Research Perspectives on the 2 Azepan 1 Yl 2 Phenyl Ethylamine Scaffold

Scaffold Analysis in Chemical Biology and Drug Discovery

The strategic combination of well-characterized structural motifs is a fundamental approach in medicinal chemistry. The 2-azepan-1-yl-2-phenyl-ethylamine scaffold exemplifies this by uniting the privileged 2-phenylethylamine core with the versatile azepane ring.

The 2-Phenylethylamine Motif as a Privileged Structure

The 2-phenylethylamine skeleton is a ubiquitous feature in a vast array of biologically active molecules, both natural and synthetic. nih.govacs.org It is the foundational structure for numerous neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for regulating mood, stress, and voluntary movement. nih.govmdpi.com This motif's prevalence extends to a wide range of pharmaceuticals and research compounds targeting various receptors and enzymes. mdpi.comwikipedia.org

The versatility of the 2-phenylethylamine scaffold lies in its ability to be extensively modified through substitutions on the aromatic ring, the ethylamine (B1201723) sidechain, and the amino group, leading to a broad spectrum of pharmacological activities. nih.govwikipedia.org These modifications can influence the molecule's affinity and selectivity for different biological targets. For instance, it is a key component in ligands for adenosine (B11128) receptors, aldose reductase, and monoamine transporters. nih.govmdpi.com The inherent flexibility of the open-chain structure allows it to adopt various conformations to interact with diverse binding sites, making it a "privileged structure" in drug discovery. nih.govresearchgate.net

Azepane Ring System in Bioactive Molecules

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. researchgate.netresearchgate.netwikipedia.org Its incorporation into molecules can confer unique pharmacological properties and is found in a number of approved drugs and natural products with diverse therapeutic applications, including anticancer, antidiabetic, and antiviral activities. researchgate.netnih.govnih.gov A well-known example is the natural product balanol, a protein kinase inhibitor. lifechemicals.com

The conformational flexibility of the azepane ring is a key factor influencing its bioactivity. lifechemicals.com This flexibility allows for the introduction of specific substituents to bias the ring towards a particular conformation, which can be crucial for optimizing interactions with a biological target. lifechemicals.com The azepane moiety is considered a valuable building block in the design of new therapeutic agents due to its ability to explore a larger chemical space compared to smaller five- or six-membered rings. researchgate.netresearchgate.net

Rational Design Principles for Scaffold Modification

The rational design of new molecules based on the this compound scaffold involves several key principles aimed at optimizing ligand-target interactions and improving pharmacological profiles. One fundamental strategy is bioisosteric replacement, where parts of the molecule are substituted with other groups that have similar physical or chemical properties to enhance activity, selectivity, or pharmacokinetic properties. nih.govnih.gov

For the 2-phenylethylamine portion, modifications often involve altering substituents on the phenyl ring to influence electronic properties and steric interactions. nih.gov For example, introducing electron-withdrawing groups can modulate the molecule's interaction with its target. nih.gov Similarly, modifying the ethylamine sidechain or the amino group can impact receptor binding and selectivity. nih.gov

Regarding the azepane ring, a key design principle is to control its conformation. Introducing substituents on the ring can lock it into a more rigid and preferred conformation for binding to a specific target. lifechemicals.com This "rigidification" strategy can lead to increased potency and selectivity. nih.gov The ability to synthesize functionalized azepane scaffolds is therefore critical for library synthesis and exploring the chemical space around a lead compound. nih.gov

Structure-Activity Relationship (SAR) Investigations for Target Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR investigations focus on how changes to the azepane ring size and substitutions on the aromatic and aliphatic parts of the molecule affect its interaction with biological targets.

Influence of Azepane Ring Size on Ligand-Target Interactions

The size of the heterocyclic ring attached to the amino group of a phenylethylamine derivative can significantly impact its pharmacological activity. Research on a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, which share structural similarities, has shown that as the size of the heterocyclic ring increases, the inhibitory activity on dopamine reuptake tends to decrease. biomolther.org For instance, a compound with a five-membered pyrrolidine (B122466) ring demonstrated significantly stronger inhibitory activity compared to a compound with a seven-membered azepane ring. biomolther.org This suggests that for certain targets, a smaller, more constrained ring system may be more favorable for optimal binding.

This observation highlights the importance of the spatial arrangement of the nitrogen atom and its substituents relative to the rest of the molecule. The larger and more flexible azepane ring may introduce unfavorable steric interactions or position the nitrogen lone pair in a less optimal orientation for binding compared to smaller, more rigid rings.

Impact of Aromatic and Aliphatic Substitutions on Pharmacological Activity

Substitutions on both the aromatic phenyl ring and the aliphatic ethylamine chain of phenylethylamine derivatives are critical determinants of their pharmacological activity. biomolther.orgtechniques-ingenieur.fr

Aromatic Substitutions: The nature and position of substituents on the phenyl ring can drastically alter a compound's affinity and selectivity for its target. For example, in a study of phenethylamine (B48288) derivatives as dopamine reuptake inhibitors, compounds with an unsubstituted phenyl ring showed relatively potent inhibitory effects. biomolther.orgnih.gov Conversely, the introduction of certain substituents, such as a methoxy (B1213986) group, led to very weak or no activity. nih.gov The type of aromatic group itself can also be influential; for instance, replacing a phenyl group with a thiophenyl group has been shown to enhance dopamine reuptake inhibition. biomolther.orgbiomolther.org The position of the substituent is also crucial, with ortho or meta substitutions sometimes enhancing activity while para substitutions can reduce it. mdpi.com

Fluorination of the aromatic ring is a common strategy to modulate physicochemical properties. researchgate.net The position of fluorine substitution can affect the conformation of the molecule and its interactions with the target. researchgate.net

Aliphatic Substitutions: Modifications to the ethylamine sidechain can also have a profound impact on activity. For instance, the presence of an α-methyl group, as seen in amphetamine derivatives, is a well-known modification. wikipedia.org Changes in the substituents on the nitrogen atom, such as converting a primary amine to a secondary or tertiary amine, can also dramatically alter the pharmacological profile. mdpi.com For example, N-benzyl substitution has been found to increase affinity and potency at the 5-HT₂A receptor. mdpi.com

The following table summarizes the general effects of substitutions on the activity of phenethylamine derivatives based on various studies:

| Substitution Location | Type of Substitution | General Effect on Activity | Reference |

| Aromatic Ring | Unsubstituted Phenyl | Potent activity at some targets | biomolther.orgnih.gov |

| Methoxy Group | Weak or no activity at some targets | nih.gov | |

| Thiophenyl Group | Enhanced activity compared to phenyl at some targets | biomolther.orgbiomolther.org | |

| Halogen (e.g., Fluorine) | Can modulate physicochemical properties and conformation | researchgate.net | |

| Aliphatic Chain | α-Methyl Group | Significant modification in amphetamine-type derivatives | wikipedia.org |

| Amino Group | N-Benzyl Group | Increased affinity at 5-HT₂A receptors | mdpi.com |

These SAR findings provide a rational basis for the design of new this compound analogs with tailored pharmacological properties for specific biological targets.

Conformational Analysis and its Correlation with Biological Response

The biological activity of flexible molecules like 2-phenylethylamine and its derivatives is intrinsically linked to their conformational preferences. The orientation of the ethylamine side chain relative to the phenyl ring dictates how the molecule fits into a receptor's binding pocket. Spectroscopic and computational studies on the parent 2-phenylethylamine molecule have identified multiple stable conformers. researchgate.net

The two primary conformations are described as gauche, where the alkyl-amine chain is folded back towards the aromatic ring, and anti, where the chain is extended away from the ring. researchgate.net The gauche conformation can be stabilized by a weak N-H•••π interaction between the amino group and the phenyl ring's electron cloud. researchgate.net The specific conformation adopted upon binding to a biological target is crucial for activity. For instance, research on conformationally restricted phenethylamines has suggested that for potent activity at certain serotonin (B10506) receptors, the side chain binds in an out-of-the-plane conformation relative to the phenyl ring. mdpi.com The introduction of the bulky azepane ring in this compound significantly influences its conformational landscape, restricting the available rotational freedom and pre-organizing the molecule into specific spatial arrangements that could enhance its affinity and selectivity for particular biological targets.

In Vitro Biological Target Profiling and Functional Characterization

Determining the interaction of a compound with various biological targets is fundamental to understanding its potential therapeutic applications and off-target effects. For the this compound scaffold, key areas of investigation include its affinity for receptor systems like sigma and histamine (B1213489) receptors, and its ability to inhibit critical enzymes involved in neurotransmission.

Sigma-1 Receptor (σ1R): The sigma-1 receptor is a unique intracellular chaperone protein implicated in numerous cellular functions and pathological conditions, including neurodegenerative diseases, pain, and cancer. mdpi.comrsc.org The minimal pharmacophore for many high-affinity sigma-1 receptor ligands includes a phenylalkylamine structure, making the 2-phenylethylamine scaffold a relevant starting point for ligand design. nih.gov The presence of an ionizable nitrogen atom is considered a critical element for binding. nih.gov Studies on various N-substituted piperazine (B1678402) and piperidine (B6355638) analogs have elucidated the structure-activity relationships for this target, highlighting the receptor's tolerance for diverse structural modifications. While specific binding data for this compound is not extensively published, the affinity of related compounds provides valuable context.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|

| SA4503 | 4.6 | 63.1 | ~14-fold | nih.gov |

| FE-SA4503 | 8.0 | 113.2 | ~14-fold | nih.gov |

| Haloperidol | 3.2 | 16.2 | ~5-fold | nih.gov |

| (+)-Pentazocine | 3.0 | 10,000 | >3000-fold | nih.gov |

Dopamine Reuptake Transporter (DAT): The dopamine transporter regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. nih.gov It is a primary target for psychostimulants and certain therapeutic drugs. The 2-phenylethylamine core is a classic feature of many DAT inhibitors. mdpi.com Research into a series of related compounds, 2-(alkylamino)-1-arylalkan-1-ones, has provided direct insight into the role of the N-alkylamine ring size on DAT inhibition. nih.gov In this study, the derivative with a seven-membered azepane ring (compound 20) was found to be a significantly weaker inhibitor of dopamine reuptake compared to the analog with a five-membered pyrrolidine ring. nih.gov This suggests that the larger azepane ring may introduce steric hindrance in the DAT binding pocket.

| Compound | Heterocyclic Ring | IC50 (nM) |

|---|---|---|

| Compound 19 | Pyrrolidine (5-membered) | 398.6 |

| Compound 20 | Azepane (7-membered) | 4,594.0 |

Monoamine Oxidase B (MAO-B): Monoamine oxidase B is a key enzyme responsible for the degradation of neurotransmitters, with a high affinity for phenethylamine. nih.gov Inhibition of MAO-B can increase the levels of these amines in the brain and is a validated strategy for treating neurodegenerative disorders. MAO inhibitors can be reversible or irreversible. nih.gov Irreversible inhibitors, such as those containing a propargylamine (B41283) group, form a covalent bond with the enzyme's flavin cofactor, leading to time-dependent inactivation. mdpi.com The kinetics of MAO-B inhibition are typically characterized by determining the inhibition constant (Ki) and the rate of inactivation. Given that phenethylamine itself is a substrate for MAO-B, derivatives like this compound are plausible candidates for interaction with this enzyme, either as substrates or inhibitors. nih.gov

Anti-inflammatory Pathways: Chronic inflammation is implicated in a wide range of diseases. In vitro assays using macrophage-like cell lines, such as RAW264.7 or the human monocytic THP-1 line, are standard models for screening anti-inflammatory compounds. moleculardevices.comnih.gov Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The potential anti-inflammatory activity of a test compound can be quantified by measuring its ability to inhibit the production of these mediators.

Analgesic Mechanisms: The 2-phenylethylamine scaffold is present in molecules with known analgesic properties. Some flexible diphenethylamine (B1265890) derivatives have been developed as selective κ-opioid receptor ligands, highlighting a potential mechanism for pain modulation. mdpi.com In vitro assessment would involve receptor binding assays and functional assays measuring downstream signaling in cells expressing opioid receptors.

Anticancer Cytotoxicity in Cell Lines: The evaluation of a compound's anticancer potential typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.gov Common lines include HCT116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), K562 (leukemia), and MCF-7 (breast adenocarcinoma). nih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability. nih.govnih.gov For promising compounds, further mechanistic studies may investigate effects on the cell cycle, apoptosis (programmed cell death), and specific molecular targets like tubulin, which is crucial for cell division. nih.gov For example, some 2-phenylacrylonitrile (B1297842) derivatives have been shown to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov

Pre-clinical Research Methodologies and Evaluation Frameworks

A systematic approach is required to evaluate the efficacy and selectivity of a novel compound like this compound in a pre-clinical setting. This framework relies on a tiered system of in vitro models.

The initial phase of evaluation involves a broad panel of in vitro assays to build a comprehensive pharmacological profile.

Target Engagement and Affinity: Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a wide range of receptors and transporters. nih.govnih.gov To assess selectivity, a compound is screened against a panel of targets, including the primary intended targets (e.g., Sigma-1, H3R) and a host of potential off-targets.

Enzyme Inhibition Kinetics: For enzymatic targets like MAO-B or DAT, kinetic assays are used to determine the potency (IC50, Ki) and mechanism of inhibition (e.g., competitive, non-competitive, irreversible). nih.govmdpi.com

Functional Cellular Activity: Cell-based assays provide a more physiologically relevant context to confirm the effects of target engagement. These include:

Macrophage-based assays for anti-inflammatory effects, measuring cytokine and nitric oxide release. moleculardevices.comnih.gov

Cancer cell line proliferation assays (e.g., MTT) to measure cytotoxicity and anticancer efficacy. nih.govnih.gov

Flow cytometry to analyze specific cellular processes such as cell cycle progression and apoptosis in cancer cells. nih.govnih.gov

Transporter uptake assays using cells expressing DAT to measure functional inhibition of dopamine reuptake. nih.gov

This multi-faceted in vitro framework allows researchers to establish a detailed structure-activity relationship, identify the most promising biological activities, and select candidates for further, more complex pre-clinical studies.

In Silico Screening and Predictive Modeling for Lead Prioritization

In the early stages of drug discovery, in silico screening and predictive modeling play a pivotal role in prioritizing synthesized or virtual compounds for further investigation. These computational techniques allow for the rapid assessment of large libraries of molecules, saving time and resources. researchgate.netresearchgate.net For derivatives of the this compound scaffold, these methods are employed to predict their biological activity and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.govnih.gov By developing robust QSAR models, researchers can predict the activity of novel derivatives and guide the design of more potent compounds. For instance, a 2D-QSAR model might reveal the importance of specific substituent groups on the phenyl ring or the azepane moiety for a particular biological target. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of the structure-activity relationship. nih.gov

Molecular docking is another critical computational tool that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govlaurinpublishers.comnih.gov This method helps in elucidating the binding mode of this compound derivatives at the molecular level, identifying key interactions such as hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov The insights gained from docking studies are invaluable for optimizing the lead compounds to enhance their potency and selectivity. nih.gov

The following interactive table illustrates the type of data generated from a hypothetical in silico screening of this compound derivatives against a specific protein target.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |

| AP-001 | -9.2 | 150 | TYR82, PHE290, SER124 |

| AP-002 | -8.5 | 350 | TYR82, ASN125 |

| AP-003 | -9.8 | 80 | TYR82, PHE290, TRP310 |

| AP-004 | -7.9 | 600 | PHE290, SER124 |

This table is for illustrative purposes and does not represent actual experimental data.

Exploratory Research on Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Early assessment of ADME properties is crucial to avoid late-stage failures in drug development. researchgate.net For derivatives of the this compound scaffold, a combination of in silico and in vitro methods are utilized to explore their ADME characteristics.

In silico ADME prediction models are used as a first-pass filter to estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov These models are built on large datasets of existing drugs and compounds with known ADME profiles. nih.gov

In vitro ADME assays provide more concrete experimental data. nih.gov These studies often involve:

Solubility assays: Determining the solubility of the compounds in aqueous buffers at different pH values.

Permeability assays: Using cell-based (e.g., Caco-2) or non-cell-based (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) models to predict intestinal absorption. nih.gov

Metabolic stability assays: Incubating the compounds with liver microsomes or hepatocytes to determine their susceptibility to metabolic enzymes.

Plasma protein binding assays: Measuring the extent to which the compounds bind to plasma proteins, which can affect their distribution and availability. nih.gov

The data table below provides an example of the kind of results obtained from initial in vitro ADME profiling of selected this compound derivatives.

| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min) | Plasma Protein Binding (%) |

| AP-001 | 55 | 15 | 65 | 92 |

| AP-002 | 120 | 8 | 85 | 75 |

| AP-003 | 25 | 22 | 40 | 98 |

| AP-004 | 250 | 5 | 91 | 60 |

This table is for illustrative purposes and does not represent actual experimental data.

Cellular Neuroprotection and Cytotoxicity Studies in Research Models

For compounds being investigated for neurological applications, it is essential to assess their effects on neuronal cells. Cellular neuroprotection and cytotoxicity studies are performed to determine if a compound can protect neurons from damage and to identify any potential toxicity. nih.gov

Neuroprotection assays often involve inducing cellular stress or damage in a neuronal cell line (e.g., SH-SY5Y, PC12) and then treating the cells with the test compound. The ability of the compound to mitigate the damage is then quantified. Common models of neuronal damage include exposure to neurotoxins, oxidative stress (e.g., with hydrogen peroxide), or excitotoxicity. nih.gov

Cytotoxicity assays are conducted in parallel to determine the concentration at which the compound itself becomes toxic to the cells. This is crucial for establishing a therapeutic window. Standard assays like the MTT or LDH release assay are used to measure cell viability and membrane integrity, respectively.

The following table illustrates hypothetical results from a study investigating the neuroprotective and cytotoxic effects of this compound derivatives on a neuronal cell line.

| Compound ID | Neuroprotection (EC₅₀, µM) vs. Oxidative Stress | Cytotoxicity (CC₅₀, µM) | Therapeutic Index (CC₅₀/EC₅₀) |

| AP-001 | 1.2 | > 100 | > 83.3 |

| AP-002 | 5.8 | 85 | 14.7 |

| AP-003 | 0.9 | 50 | 55.6 |

| AP-004 | 10.2 | > 100 | > 9.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Research Directions and Methodological Innovations

Advanced Spectroscopic and Analytical Techniques for Research Compound Characterization

The unambiguous characterization of a chiral molecule like 2-Azepan-1-yl-2-phenyl-ethylamine, including its three-dimensional structure and enantiomeric purity, is fundamental to understanding its biological activity. Modern analytical chemistry offers a suite of powerful techniques that go beyond simple confirmation of its chemical formula.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for elucidating the complex structure. longdom.org Techniques such as Correlation Spectroscopy (COSY) can reveal the connectivity of protons within the molecule, while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining the conformation of the flexible azepane ring. For determining the absolute configuration of the chiral center, derivatization with a chiral agent, followed by NMR analysis, is a powerful method. nih.gov For instance, using a chiral derivatizing agent can create diastereomers that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess and absolute stereochemistry. nih.gov The use of ¹⁹F NMR in conjunction with fluorinated chiral derivatizing agents is another advanced approach that simplifies spectral analysis and enhances resolution. frontiersin.orgmit.edu

Given the chirality of this compound, its separation into individual enantiomers is critical for pharmacological studies. Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has emerged as a superior technique for chiral separations. pharmafocusamerica.comchromatographyonline.com SFC often provides faster and more efficient separations than traditional High-Performance Liquid Chromatography (HPLC), with the added benefit of being more environmentally friendly. chromatographyonline.com The coupling with mass spectrometry allows for sensitive and selective detection, which is particularly valuable for analyzing biological samples in pharmacokinetic studies. sepscience.comchromatographyonline.com

Table 1: Advanced Spectroscopic and Analytical Techniques for this compound

| Technique | Application for this compound | Key Information Obtained |

|---|---|---|

| 2D NMR (COSY, NOESY/ROESY) | Elucidation of the 3D structure and conformation of the azepane ring. longdom.org | Proton-proton connectivity, spatial proximity of atoms, and conformational analysis. |

| Chiral Derivatization with NMR | Determination of absolute configuration and enantiomeric purity. nih.govnih.gov | Formation of diastereomers with distinct NMR signals for stereochemical assignment. |

| ¹⁹F NMR with Fluorinated Chiral Agents | High-resolution determination of enantiomeric composition. frontiersin.orgmit.edu | Simplified spectra with clear separation of signals for each enantiomer. |

| Supercritical Fluid Chromatography (SFC-MS) | Separation of enantiomers for pharmacological testing and bioanalysis. pharmafocusamerica.comchromatographyonline.com | High-throughput, efficient chiral separation with sensitive and specific detection. |

Integration of Omics Technologies in Pre-clinical Investigations

To comprehensively understand the biological effects of this compound, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of the molecular changes within a biological system in response to a chemical compound, offering insights into its mechanism of action, potential therapeutic targets, and off-target effects. nih.gov

Proteomics, the large-scale study of proteins, can be employed to identify the protein targets with which this compound interacts. nih.govnih.gov Chemical proteomics strategies can help to elucidate the drug's mechanism of action and profile its selectivity across the proteome, which is crucial for predicting potential side effects. nih.gov For compounds that may target the central nervous system (CNS), proteomic analysis of brain tissue or cerebrospinal fluid can reveal changes in protein expression related to neurodegenerative diseases. nih.govstocktitan.net

Metabolomics, the study of small molecules or metabolites, offers a functional readout of cellular activity. uconn.edursc.org By analyzing the changes in the metabolome after treatment with this compound, researchers can identify the metabolic pathways that are perturbed. nih.gov This can help in identifying the compound's mechanism of action and any off-target effects that might lead to toxicity. nih.gov

Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can identify genes whose expression is altered by the compound. mdpi.com This can provide clues about the biological pathways being modulated and help in the discovery of biomarkers to monitor the compound's effects in preclinical models of disease. nih.govmdpi.com For potential neuroactive compounds, transcriptomic studies can reveal signatures associated with neurodevelopmental or neurodegenerative processes. nih.govmdpi.com

Table 2: Omics Technologies in the Pre-clinical Investigation of this compound

| Omics Technology | Application | Potential Insights |

|---|---|---|

| Proteomics | Identification of protein binding partners and off-targets. nih.govnih.gov | Mechanism of action, drug selectivity, and potential for side effects. |

| Metabolomics | Analysis of metabolic pathway perturbations. uconn.edunih.gov | Functional consequences of target engagement and identification of off-target metabolic effects. nih.gov |

| Transcriptomics | Profiling of gene expression changes in response to the compound. mdpi.com | Identification of modulated biological pathways and discovery of efficacy biomarkers. mdpi.com |

Emergent Computational Methodologies for De Novo Drug Design and Optimization

The design and optimization of novel drug candidates have been revolutionized by computational methods. For a molecule like this compound, these techniques can be used to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Once a lead compound like this compound is identified, computational methods can be used to optimize its structure. Free Energy Perturbation (FEP) is a physics-based method that can accurately predict the change in binding affinity resulting from small chemical modifications to a ligand. nih.govacs.orgnih.gov This allows medicinal chemists to prioritize which new analogs to synthesize, saving time and resources. schrodinger.comyoutube.com AI and ML are also being used to build predictive models for various drug properties, further guiding the lead optimization process. annualreviews.orgfrontiersin.orgacs.org

Table 3: Emergent Computational Methodologies for this compound

| Computational Methodology | Application | Purpose |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel azepane-containing molecules. mdpi.comnih.gov | To explore new chemical space and create patentable compounds with desired activities. acs.orgarxiv.org |

| Free Energy Perturbation (FEP) | Prediction of binding affinity for newly designed analogs. nih.govnih.gov | To guide lead optimization by accurately forecasting the impact of chemical modifications. schrodinger.comyoutube.com |

| Artificial Intelligence/Machine Learning (AI/ML) | Multi-parameter optimization of lead compounds. patsnap.comannualreviews.org | To predict a range of properties (e.g., potency, selectivity, ADMET) to accelerate the development of a drug candidate. frontiersin.orgacs.org |

Future Trajectories in Azepane-Containing Chemical Entities Research

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and biologically active natural products. nih.govlifechemicals.com The future of research into azepane-containing chemical entities like this compound is likely to be shaped by several key trends.

The development of novel synthetic methodologies that allow for the efficient and stereoselective functionalization of the azepane ring will continue to be a major focus. nih.govacs.orgchemistryviews.orgnih.gov This will enable the creation of more diverse libraries of azepane-containing compounds for screening against a wider range of biological targets. acs.org

There is also a growing interest in exploring new therapeutic applications for azepane derivatives. While they have been investigated for conditions like cancer and diabetes, their potential in other areas, such as neurodegenerative diseases and infectious diseases, is also being explored. tandfonline.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Azepan-1-yl-2-phenyl-ethylamine, and how can reaction efficiency be optimized?

- Methodology : A multi-step synthesis approach is typical for such amines. Begin with a nucleophilic substitution reaction between azepane and a halogenated phenyl-ethyl precursor. Optimize reaction conditions (solvent polarity, temperature, catalyst) using factorial design experiments to identify critical parameters . Monitor purity via HPLC and characterize intermediates using H/C NMR. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict feasible pathways and reduce trial-and-error efforts .

Q. How can structural confirmation of this compound be achieved?

- Methodology :

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivatives) and refine using SHELXL for high-resolution structural data .

- Spectroscopy : Combine H NMR (to confirm amine protons and azepane ring integration) and IR (to identify N-H stretching vibrations). Compare experimental spectra with simulated data from quantum chemistry software (e.g., Gaussian).

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard identification : Refer to analogs like phenethylamine derivatives, which are corrosive and sensitizing (e.g., L-1-Phenylethylamine requires gloves, goggles, and ventilation) .

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Waste disposal : Neutralize with dilute acetic acid before disposal to avoid environmental release of reactive amines.

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Methodology :

- Chiral chromatography : Use a Chiralpak column with a polar organic mobile phase (e.g., hexane/isopropanol) to separate enantiomers. Validate resolution via circular dichroism (CD) spectroscopy.

- Diastereomeric salt formation : React the racemic mixture with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid) and recrystallize. Monitor optical rotation using a polarimeter .

Q. What experimental strategies address contradictory data in reaction yields or stereochemical outcomes?

- Methodology :

- Statistical analysis : Apply ANOVA to identify confounding variables (e.g., temperature vs. catalyst loading) .

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect transient intermediates. For stereochemical discrepancies, perform time-resolved H NMR or X-ray diffraction of reaction aliquots .

- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CRDC’s RDF2050112 guidelines for reactor design) .

Q. How can computational modeling enhance the design of derivatives or analogs?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity.

- Molecular docking : Screen against target receptors (e.g., neurotransmitter transporters) using AutoDock Vina. Validate predictions with in vitro assays (e.g., radioligand binding) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response or structure-activity relationships?

- Methodology :

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Report EC/IC values with 95% confidence intervals.

- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, molar refractivity) with activity. Validate via leave-one-out cross-validation .

Q. How should crystallographic data for this compound be validated and deposited?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.